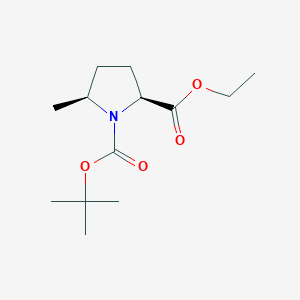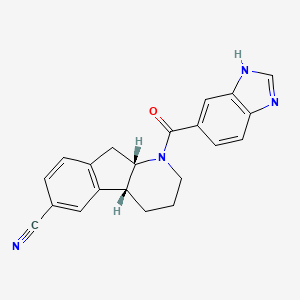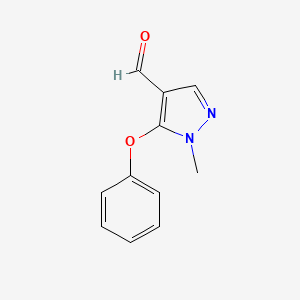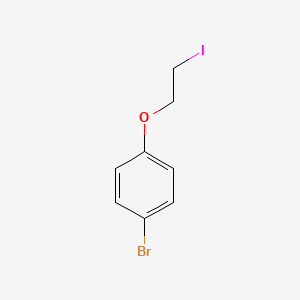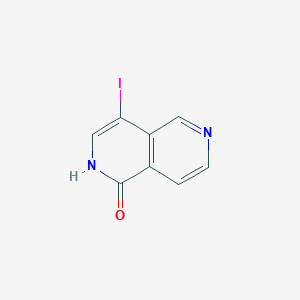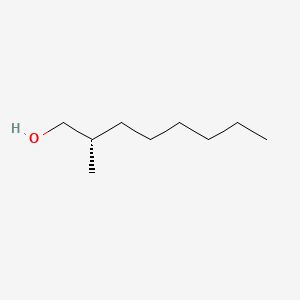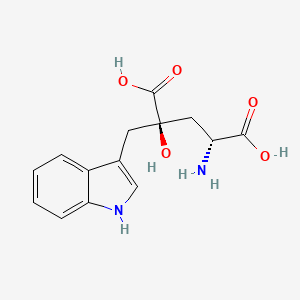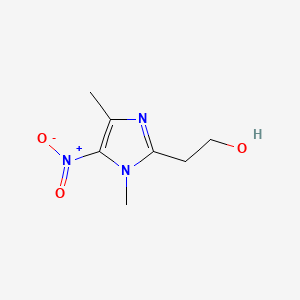![molecular formula C7H5ClN2O3 B8729634 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one CAS No. 35570-69-5](/img/structure/B8729634.png)
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one is a chemical compound with a unique structure that combines elements of oxazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one typically involves the reaction of chlorinated pyridine derivatives with hydroxymethyl oxazole under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxazole or pyridine rings.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.
Applications De Recherche Scientifique
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azametifos: A related compound with similar structural elements.
Other Oxazole Derivatives: Compounds with oxazole rings that exhibit similar chemical properties.
Uniqueness
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one is unique due to its specific combination of oxazole and pyridine rings, which imparts distinct chemical and biological properties
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
35570-69-5 |
|---|---|
Formule moléculaire |
C7H5ClN2O3 |
Poids moléculaire |
200.58 g/mol |
Nom IUPAC |
6-chloro-3-(hydroxymethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H5ClN2O3/c8-4-1-5-6(9-2-4)10(3-11)7(12)13-5/h1-2,11H,3H2 |
Clé InChI |
BQHXIHLWYTXQNU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1OC(=O)N2CO)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

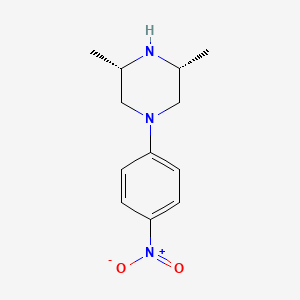
![1-(Methylsulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B8729567.png)
